molecular formula C14H12ClN3 B2864307 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-68-3

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2864307
M. Wt: 257.72
InChI Key: XZMYIHBAXDNGDX-UHFFFAOYSA-N
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Description

“3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is an organic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives, akin to 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, often exhibit pharmacological activities that can be pivotal in drug development processes. For instance, pyrazolo[1,5-a]pyrimidine cores have been explored for their potential as kinase inhibitors, offering therapeutic avenues in cancer treatment and inflammatory diseases. The structural optimization and functionalization of such compounds, as seen in the discovery of selective inhibitors like GS-5806 for respiratory syncytial virus (RSV), highlight the chemical's utility in designing potent antiviral agents (Mackman et al., 2015).

Environmental Science and Toxicology

Research on related compounds underscores the importance of understanding environmental exposure and the toxicological implications of chemical pollutants, including organophosphorus and pyrethroid pesticides. Studies examining the presence of carcinogenic heterocyclic amines in urine following consumption of cooked meats point to the relevance of such compounds in dietary exposure and cancer risk assessment. These insights into environmental and dietary exposure to structurally related compounds suggest avenues for investigating the environmental persistence, bioaccumulation, and potential health impacts of 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (Ushiyama et al., 1991).

properties

IUPAC Name

3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYIHBAXDNGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Cl)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322188
Record name 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

CAS RN

439107-68-3
Record name 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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